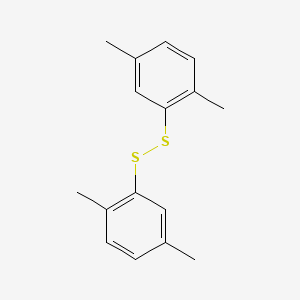

Disulfide, bis(2,5-dimethylphenyl)

Description

Significance of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are integral to both the natural world and modern chemical science. jmchemsci.comwikipedia.org Their significance stems from their diverse properties and wide-ranging applications. In nature, sulfur is essential for life, forming key components of vital biomolecules. For instance, the amino acids cysteine and methionine, fundamental building blocks of proteins, are organosulfur compounds. wikipedia.org The disulfide bonds formed from cysteine residues are crucial for stabilizing the three-dimensional structures of proteins. jmchemsci.com

In the realm of medicine, many life-saving drugs contain sulfur. The antibiotic families of penicillin and sulfa drugs are prominent examples. wikipedia.org The varied oxidation states of sulfur allow for a rich chemistry, enabling its incorporation into a vast array of biologically active molecules used to treat numerous diseases. jmchemsci.com

Beyond medicine, organosulfur compounds are pivotal in materials science and industry. nih.gov Synthetic polymers such as polysulfones, known for their thermal stability, are used in applications like the transparent face shields for astronauts, while polythiophenes are researched for their electrically conductive properties. britannica.com In nanotechnology, the strong affinity of sulfur for gold is exploited to create self-assembled monolayers (SAMs) from thiols, which have potential applications in nanoscale electronics, sensors, and biosensors. britannica.com Furthermore, organosulfur compounds serve as valuable reagents and building blocks in organic synthesis, enabling the construction of complex molecules. nih.govbritannica.com

Overview of Diaryl Disulfides as a Class of Reactive Intermediates and Monomers

Diaryl disulfides, characterized by the R-S-S-R linkage where R is an aryl group, represent an important subclass of organosulfur compounds. The disulfide bond (S-S) is the key functional group, defining the reactivity of these molecules. This bond has a relatively low dissociation energy, making it susceptible to cleavage under various conditions, including reduction, oxidation, or in the presence of certain transition metals or radicals. acs.orgrsc.org

This inherent reactivity makes diaryl disulfides valuable as reactive intermediates in organic synthesis. rsc.org They are frequently used as precursors for the formation of other sulfur-containing compounds. For example, they can react with various reagents to form diaryl sulfides, which are another important class of organosulfur compounds. researchgate.netacs.org The unique reactivity of the S-S bond allows for its participation in radical tandem reactions and transition metal-catalyzed pathways to generate functionalized organic molecules. rsc.org

In polymer chemistry, diaryl disulfides serve as important monomers. wikipedia.org The cleavage and reformation of the disulfide bond can be exploited in dynamic covalent chemistry and for the synthesis of advanced polymers. For example, the oxidative polymerization of certain diaryl disulfides can yield poly(thioarylene)s, a class of high-performance polymers. oup.com These materials are investigated for applications ranging from self-healing materials to cathodes in lithium-sulfur batteries. pku.edu.cnsigmaaldrich.com The properties of the resulting polymer, such as solubility and thermal stability, are highly dependent on the structure of the starting diaryl disulfide monomer. oup.com

Historical Context and Evolution of Research on Disulfide, bis(2,5-dimethylphenyl)

While extensive research exists for the broader class of diaryl disulfides, the specific historical research trajectory for Disulfide, bis(2,5-dimethylphenyl) is not as widely documented as that for other isomers. However, its study is situated within the general evolution of organosulfur chemistry. The compound is identified by its unique molecular structure and properties.

| Property | Value |

| Molecular Formula | C₁₆H₁₈S₂ |

| Molecular Weight | 274.44 g/mol |

| CAS Registry Number | 3808-86-4 |

| Data sourced from multiple chemical databases. epa.govscbt.comncats.io |

Research on analogous compounds provides insight into the likely scientific interest in the 2,5-dimethylphenyl isomer. For instance, significant research has been conducted on the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide. oup.com This work demonstrated that the resulting poly(thio-2,6-dimethyl-1,4-phenylene) is an amorphous and soluble polymer, properties that contrast with the insoluble nature of the parent poly(thio-1,4-phenylene). oup.com This highlights a key research theme: investigating how the substitution pattern on the phenyl rings influences the properties of the resulting polymers.

The specific placement of the methyl groups in Disulfide, bis(2,5-dimethylphenyl) is expected to impart distinct steric and electronic effects compared to other isomers, which would, in turn, affect its reactivity and the characteristics of any polymers derived from it.

| Compound Name | Structural Features | Potential Influence on Properties |

| Disulfide, bis(2,5-dimethylphenyl) | Methyl groups at the 2- and 5-positions | Asymmetric substitution may influence polymer chain packing and solubility. |

| Disulfide, bis(3,5-dimethylphenyl) | Methyl groups at the 3- and 5-positions | Leads to soluble, amorphous polymers upon oxidative polymerization. oup.com |

| Disulfide, bis(2,3-dimethylphenyl) | Methyl groups at the 2- and 3-positions | Steric hindrance from adjacent methyl groups can influence reactivity. vulcanchem.com |

| Disulfide, bis(2,6-dimethylphenyl) | Methyl groups at the 2- and 6-positions | High steric hindrance around the sulfur atoms can impact reaction kinetics. |

| This table provides a comparative analysis based on general chemical principles and data on related compounds. oup.comvulcanchem.com |

The evolution of research on diaryl disulfides has moved from fundamental studies of their synthesis and reactivity towards their application in creating functional materials. The investigation of specific isomers like Disulfide, bis(2,5-dimethylphenyl) is a logical progression of this trend, aiming to fine-tune material properties by precise molecular design.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)disulfanyl]-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S2/c1-11-5-7-13(3)15(9-11)17-18-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGHQYFCYGQCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SSC2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063192 | |

| Record name | Disulfide, bis(2,5-dimethylphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3808-86-4 | |

| Record name | Bis(2,5-dimethylphenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3808-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,5-xylyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(2,5-dimethylphenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(2,5-dimethylphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(2,5-xylyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,5-XYLYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4JO1L4L6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Controlled Synthesis of Disulfide, bis(2,5-dimethylphenyl)

The controlled synthesis of Disulfide, bis(2,5-dimethylphenyl) is crucial for ensuring high purity and yield, which are essential for its subsequent applications. The primary methods revolve around the oxidative coupling of the corresponding thiol precursor.

Oxidative Coupling Routes for Symmetrical Diaryl Disulfides

The most common and direct method for synthesizing symmetrical diaryl disulfides, including Disulfide, bis(2,5-dimethylphenyl), is the oxidative coupling of two thiol molecules. This approach is a cornerstone of sulfur chemistry, though it can present challenges in controlling side reactions. researchgate.net Various oxidizing agents can be employed to facilitate this transformation, ranging from simple oxidants like oxygen, often in the presence of a catalyst, to halogens like iodine.

For instance, the synthesis of a related compound, bis(3,5-dimethylphenyl) disulfide, involves the reaction of 3,5-dimethylphenyl sodium sulfide (B99878) with a solution of iodine in ethanol (B145695) at room temperature. oup.com This general principle of using an iodine solution is a well-established method for the formation of disulfide bonds from their corresponding thiols or thiolates.

Another innovative approach for the synthesis of symmetrical diaryl disulfides involves the coupling of arylboronic acids with elemental sulfur. This method utilizes a metal copper salt as a catalyst under heated and stirred conditions. google.com For example, the reaction of 2-methylphenylboronic acid with elemental sulfur in the presence of a copper sulfate (B86663) catalyst yields di(2-methylphenyl) disulfide with high conversion and yield. google.com This method offers a green synthetic route by using inorganic elemental sulfur as the sulfur source and safe, low-toxicity arylboronic acids. google.com

Precursor Chemistry and Aromatic Functionalization Approaches

The primary precursor for the synthesis of Disulfide, bis(2,5-dimethylphenyl) is 2,5-dimethylbenzenethiol, also known as 2,5-dimethylthiophenol. tcichemicals.comsigmaaldrich.com This aromatic thiol contains the necessary 2,5-dimethylphenyl scaffold. The synthesis of this precursor can be achieved through various standard organic chemistry methods, often starting from commercially available xylenes (B1142099) or their derivatives.

Functionalization of the aromatic ring is typically performed prior to the formation of the thiol group to ensure correct regiochemistry. For example, the synthesis of the related bis(3,5-dimethylphenyl) disulfide starts from 3,5-dimethylaniline. oup.com This aniline (B41778) is converted through a series of reactions to eventually yield the target disulfide. Such multi-step syntheses allow for the precise placement of functional groups on the aromatic ring.

Methodological Advancements in Yield and Purity Optimization

Optimizing the yield and purity of Disulfide, bis(2,5-dimethylphenyl) is critical, especially for applications in materials science where polymer properties are highly dependent on monomer purity. oup.com Methodological advancements focus on several key areas:

Catalyst Systems: The development of more efficient and selective catalysts for oxidative coupling is a primary focus. For instance, copper-amine complexes have been used in the oxidative polymerization of related disulfides. oup.com

Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and reactant stoichiometry is crucial. A patented method for synthesizing bulky diaryl disulfides highlights the importance of controlled reaction conditions to achieve high yields, with one example reporting a 79% yield after recrystallization. google.com

Purification Techniques: Post-synthesis purification is essential to remove byproducts and unreacted starting materials. Common techniques include recrystallization and column chromatography. oup.comgoogle.com For example, the synthesis of di-p-tolyl disulfide from 4-methylphenylboronic acid and elemental sulfur involves recrystallization from ethanol to obtain a white solid product. google.com Similarly, the synthesis of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide utilizes recrystallization from isopropanol (B130326) to achieve a purity of over 99%. google.com

Table 1: Comparison of Synthetic Methods for Symmetrical Diaryl Disulfides

| Method | Precursors | Reagents/Catalysts | Conditions | Yield | Purity |

| Oxidative Coupling | 2,5-Dimethylbenzenethiol | Oxidizing agent (e.g., I2, O2) | Varies (e.g., Room Temp) | Generally Good to High | Dependent on purification |

| Boronic Acid Coupling | 2,5-Dimethylphenylboronic acid | Elemental Sulfur, Copper Salt | 50-80°C, 5-8 hours | Up to 97% (for related compounds) google.com | High after recrystallization google.com |

Selective Chemical Transformations of the Disulfide Linkage

The disulfide bond in Disulfide, bis(2,5-dimethylphenyl) is not merely a static linker; it is a dynamic functional group capable of undergoing selective chemical transformations. These reactions are central to its use in dynamic covalent chemistry and redox-sensitive systems.

Dynamic Covalent Chemistry via Disulfide Exchange Reactions

Disulfide exchange is a powerful tool in dynamic covalent chemistry (DCC), where reversible covalent bond formation allows for the creation of complex, self-correcting molecular systems. rsc.orgresearchgate.net The disulfide bond can undergo exchange reactions with other disulfides or with thiols under various stimuli, such as changes in pH, temperature, or exposure to light. rsc.orgresearchgate.net

This dynamic nature allows for the reshuffling of components within a system, leading to the thermodynamically most stable products. rsc.orgillinois.edu The equilibrium of disulfide exchange can be influenced by subtle supramolecular interactions, including hydrogen bonding, hydrophobic effects, and metal-ligand interactions. rsc.org This principle is widely used in the development of self-healing materials, responsive hydrogels, and complex molecular architectures like macrocycles and catenanes. researchgate.netresearchgate.net For instance, polymers containing disulfide bonds in their main chain can rearrange their molecular weight distribution when irradiated with UV light, demonstrating the dynamic nature of the S-S bond. illinois.edu

Redox Interconversions and Mechanistic Studies of Sulfur-Sulfur Bonds

The sulfur-sulfur bond in disulfides is redox-active, meaning it can be reversibly cleaved and reformed through reduction and oxidation processes. rsc.orgnih.gov Reduction of the disulfide bond in Disulfide, bis(2,5-dimethylphenyl) would yield two molecules of 2,5-dimethylbenzenethiol. This process can be achieved using various reducing agents. Conversely, the thiol can be oxidized back to the disulfide.

Mechanistic studies have shown that the reactivity of disulfide bonds is significantly influenced by their structure and local environment. nih.gov The cleavage of the S-S bond can proceed through different pathways, including nucleophilic substitution or radical mechanisms. researchgate.netresearchgate.net For example, photo-induced homolytic cleavage of a disulfide bond generates sulfenyl radicals, which can then participate in exchange reactions. researchgate.net The interconversion between a bis(mu-thiolato)dicopper(II) complex and a disulfide-bridged dicopper(I) complex, mediated by a chloride ion, provides insight into the redox chemistry involving disulfide bonds. nih.gov Understanding these mechanisms is crucial for designing systems where the redox state of the disulfide bond is used as a switch to control material properties or biological activity.

Table 2: Chemical Transformations of the Disulfide Linkage

| Transformation | Description | Stimuli/Reagents | Application |

| Disulfide Exchange | Reversible swapping of disulfide bond partners. rsc.org | Thiols, other disulfides, light, heat, pH change. rsc.orgresearchgate.net | Dynamic Covalent Chemistry, Self-healing materials, Responsive polymers. rsc.orgresearchgate.netillinois.edu |

| Redox Interconversion | Reversible cleavage (reduction) and formation (oxidation) of the S-S bond. rsc.org | Reducing agents (e.g., dithiothreitol), Oxidizing agents (e.g., O2, H2O2). | Redox-responsive systems, Drug delivery, Control of protein structure. |

Electrophilic Activation and Formation of Sulfur Cations

The electrophilic activation of diaryl disulfides, including "Disulfide, bis(2,5-dimethylphenyl)", represents a key transformation in organosulfur chemistry, leading to the formation of highly reactive sulfur-centered cations. These intermediates, primarily arylsulfenyl cations (ArS⁺) and related species, are valuable in the synthesis of a variety of sulfur-containing compounds. The cleavage of the sulfur-sulfur bond by an electrophile initiates these transformations, generating a transient electrophilic sulfur species that can subsequently react with various nucleophiles.

One of the primary methods for the electrophilic activation of diaryl disulfides is through oxidation. The reaction of diaryl disulfides with strong oxidizing agents can lead to the formation of arylsulfur trifluorides, which are believed to form via sulfur-cationic intermediates. For instance, the oxidation of various substituted diaryl disulfides with reagents like silver(II) fluoride (B91410) (AgF₂) or a combination of chlorine (Cl₂) and potassium fluoride (KF) has been shown to produce arylsulfur trifluorides. acs.org Electron-donating groups on the aromatic ring generally accelerate the reaction rate, suggesting the development of a positive charge on the sulfur atom during the reaction. acs.org

Another significant pathway for generating sulfur cations is the reaction of diaryl disulfides with halogens. The reaction of "Disulfide, bis(2,5-dimethylphenyl)" with chlorine, for example, would be expected to yield 2,5-dimethylphenylsulfenyl chloride. This sulfenyl chloride is a key intermediate where the sulfur atom is electrophilic and can readily react with nucleophiles. While specific studies on the 2,5-dimethylphenyl derivative are not extensively detailed in the literature, the general reactivity pattern of diaryl disulfides supports this transformation.

Furthermore, the interaction of diaryl disulfides with strong Lewis acids can also induce the formation of sulfur-centered cations. Although direct evidence for the isolation of a stable 2,5-dimethylphenylsulfenyl cation salt is scarce, the generation of such species in solution is a well-established concept in mechanistic organosulfur chemistry.

The characterization of these transient sulfur cations often relies on spectroscopic methods. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying radical cations of disulfides, which can be generated under specific conditions, such as exposure to gamma rays at low temperatures. rsc.orgnih.gov While not a direct observation of the two-electron oxidized sulfenyl cation, the radical cation provides insight into the electronic structure and the distribution of the unpaired electron, which can be correlated to the reactivity of the related cationic species.

The following tables summarize the typical electrophilic activation reactions of diaryl disulfides and the spectroscopic data for related sulfur species.

Table 1: Electrophilic Activation Reactions of Diaryl Disulfides

| Diaryl Disulfide (Ar-S-S-Ar) | Electrophile/Reagent | Product(s) | Reaction Conditions | Reference |

| General Diaryl Disulfide | AgF₂ | Arylsulfur trifluoride (ArSF₃) | 1,1,2-Trichlorotrifluoroethane | acs.org |

| General Diaryl Disulfide | Cl₂, KF or CsF | Arylsulfur trifluoride (ArSF₃) | Acetonitrile, 0 °C to rt | acs.org |

| 2,2′-Dipyridyl disulfide | Cl₂, KF | 2-Pyridylsulfur chlorotetrafluoride | Acetonitrile | nih.gov |

Table 2: Spectroscopic Data for Diaryl Disulfide Radical Cations

| Disulfide Radical Cation | Method of Generation | Spectroscopic Technique | Key Spectroscopic Parameters (g-values) | Reference |

| General Diaryl Disulfide Radical Cation | Photolysis in trifluoroacetic acid with Hg(II)trifluoroacetate | ESR Spectroscopy | Not specified | rsc.org |

| Disulfide Radical Anion (in biological system) | Enzymatic reaction | High-field EPR Spectroscopy | g₁ = 2.023, g₂ = 2.015, g₃ = 2.002 | nih.gov |

Polymerization Science and Poly 2,5 Dimethyl 1,4 Phenylene Sulfide Pmps Derivatives

Mechanistic Investigations of Oxidative Polymerization

The conversion of diaryl disulfides into poly(arylene sulfide)s via oxidative polymerization is a sophisticated process governed by electron transfer reactions and catalytic cycles. Understanding these mechanisms is essential for optimizing the synthesis of PMPS.

Role of Transition Metal Catalysis (e.g., Vanadium Complexes) in Polymerization Initiation and Propagation

Transition metal complexes, particularly those involving vanadium, play a pivotal role in catalyzing the oxidative polymerization of disulfides. Vanadium catalysts are effective in mediating the reaction, especially when using oxygen as the ultimate oxidant. elsevierpure.comoup.com For instance, the combination of a vanadyl complex with a strong acid has been successfully used in the oxidative polymerization of diphenyl disulfide. elsevierpure.comoup.com

The catalytic action of oxovanadium complexes is facilitated by Lewis acids, which can enhance the activity of the catalyst by more than 200 times compared to protic acids. oup.comoup.com These VO catalysts serve as excellent electron mediators, bridging the significant potential gap (approximately 1.0 V) between the oxidation potential of disulfides and the reduction potential of oxygen. researchgate.net The mechanism involves the vanadium center cycling through different oxidation states. In some reactions, V(III) can react with disulfides to cause reductive cleavage of the S-S bond, forming V(IV)/V(V) complexes. nih.gov Conversely, under other conditions, the disulfide bond can be preserved during oxidation by a V(V) complex. nih.gov This dual reactivity highlights the complex role of vanadium in both initiating and propagating the polymer chain.

Electron Transfer Processes and Redox Cycles in Catalytic Polymerization

The fundamental mechanism of oxidative polymerization is a one-electron-transfer process that generates radical-cations as reactive intermediates. researchgate.net The process is initiated by the oxidation of the diaryl disulfide monomer. Due to the high oxidation potential of diaryl disulfides (1.5–1.7 V vs. Ag/AgCl), strong oxidants are typically required. oup.com

The polymerization is understood to proceed through a cationic mechanism. researchgate.net The disulfide first forms a charge-transfer complex with an oxidant and is subsequently oxidized to a sulfonium (B1226848) cation. researchgate.net This electrophilic sulfonium cation then attacks the phenyl ring of another monomer or polymer chain, leading to the formation of a thioether linkage and propagation of the polymer chain. elsevierpure.comoup.comresearchgate.net

Influence of Reaction Parameters on Polymerization Kinetics and Yield

The efficiency and outcome of the polymerization of bis(2,5-dimethylphenyl) disulfide are highly dependent on various reaction parameters. The choice of catalyst and reaction conditions directly impacts the reaction kinetics and the yield of the resulting polymer.

The presence of an acid catalyst is a critical factor. Studies have shown a direct correlation between the concentration of a Lewis acid catalyst and the polymer yield. For example, in the oxidative polymerization of diaryl disulfides using DDQ as an oxidant, the polymer yield increases significantly with the concentration of Lewis acids like SbCl₅ and FeCl₃. oup.com

Table 1: Effect of Acid Catalyst Concentration on Polymer Yield

| Acid Catalyst | Acid Concentration (mol dm⁻³) | Polymer Yield (%) | Monomer |

|---|---|---|---|

| SbCl₅ | 0.0005 | ~80 | bis(3,5-dimethylphenyl) disulfide |

| SbCl₅ | 0.005 | ~95 | bis(3,5-dimethylphenyl) disulfide |

| FeCl₃ | 0.005 | ~70 | bis(3,5-dimethylphenyl) disulfide |

| FeCl₃ | 0.05 | ~98 | bis(3,5-dimethylphenyl) disulfide |

| CF₃COOH | 0.1 | ~20 | bis(3,5-dimethylphenyl) disulfide |

Data derived from graphical representations in scientific literature, showing the general trend of polymer yield as a function of acid concentration in the oxidative polymerization of a substituted diaryl disulfide. oup.com

Other parameters such as the choice of solvent, reaction temperature, and pressure also play a significant role. For instance, the synthesis of similar poly(arylene sulfide)s has been optimized using quinoline:pyridine mixtures as solvents at atmospheric pressure to produce high-molecular-weight materials. colab.ws The apparent activation energy for the polymerization of a related system was estimated to be 134 kJ/mol, indicating a significant temperature dependence. jlu.edu.cn

Structural Elucidation and Architectural Control in PMPS Synthesis

Controlling the final structure of the polymer is paramount for achieving desired material properties. This includes managing the polymer chain's regiochemistry and controlling its molecular weight and distribution.

Regio- and Stereoselectivity in Polymer Chain Formation

The oxidative polymerization of bis(2,5-dimethylphenyl) disulfide leads to the highly selective formation of a linear polymer with a 1,4-thiophenylene conjugated structure. elsevierpure.comresearchgate.net This high regioselectivity is a key feature of the reaction mechanism. The primary reason for this selectivity is the nature of the chain growth process, which proceeds via an electrophilic substitution by a sulfonium cation. elsevierpure.comoup.com

Computational calculations and structural analysis of the polymer, which is characterized by a disulfide bond at the chain end, confirm a unique chain growth-type polycondensation. elsevierpure.comoup.com The electrophilic attack of the growing sulfonium cation occurs preferentially at the para-position of the phenyl ring relative to the existing thioether or disulfide group, leading to the linear 1,4-linked structure. elsevierpure.comoup.comresearchgate.net The symmetry of the resulting poly(2,5-dimethyl-1,4-phenylene sulfide) contributes to its high melting point and crystallinity. elsevierpure.com

Factors Influencing Polymer Molecular Weight Distribution and Degree of Polymerization

The molecular weight and its distribution (polydispersity) are critical polymer characteristics that are influenced by several factors during the synthesis of PMPS. The choice of initiator, monomer-to-initiator ratio, reaction time, and solubility of the growing polymer all play a part.

In some oxidative polymerization systems, the molecular weight of the resulting polymer can be limited by its insolubility under the reaction conditions, leading to the formation of lower molecular weight oligomers. researchgate.net However, the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, a related monomer, is known to produce a high molecular weight polymer that is amorphous and soluble in common organic solvents. oup.com

Techniques for controlling molecular weight include the one-pot synthesis of telechelic (end-functionalized) polymers, although this can sometimes result in lower yields and molecular weights due to early termination. rsc.org The monomer-to-initiator ratio is a classic method for controlling the degree of polymerization in chain-growth processes. nih.gov For related poly(2,6-dimethyl-1,4-phenylene oxide) systems, the molecular weight can be effectively mediated by using agents like peroxydisulfate, which can also break longer polymer chains to achieve a lower molecular weight. rsc.org Furthermore, the use of specific vanadium catalysts in polymerization has been shown to produce polymers with a low polydispersity index (PDI ≈ 3), indicating a well-controlled polymerization process. uh.edu

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| PMPS | Poly(2,5-dimethyl-1,4-phenylene sulfide) |

| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |

| SbCl₅ | Antimony pentachloride |

| FeCl₃ | Iron(III) chloride |

| CF₃COOH | Trifluoroacetic acid |

Crystalline Morphologies and Supramolecular Organization of PMPS

Poly(2,5-dimethyl-1,4-phenylene sulfide) (PMPS) is a semi-crystalline polymer, and its physical properties are intimately linked to its solid-state arrangement. The polymer is synthesized through the oxygen oxidative polymerization of bis(2,5-dimethylphenyl) disulfide. elsevierpure.com The resulting PMPS exhibits notable crystalline characteristics, including a high melting temperature (Tm) of 268 °C. elsevierpure.com The symmetry of the polymer's structure, a result of the 2,5-dimethyl substitution pattern on the phenyl rings, facilitates easy polymerization and contributes to its high melting point and crystallinity. elsevierpure.com

The supramolecular organization of polymers like PMPS is dictated by non-covalent interactions that define the ordering of polymer chains. nih.gov In semi-crystalline polymers, this organization manifests as crystalline domains (spherulites) embedded within an amorphous matrix. The size and perfection of these crystalline structures significantly influence the material's mechanical and thermal properties. For instance, in the related poly(p-phenylene sulfide) (PPS), thermal curing can lead to the formation of smaller, more numerous crystalline structures compared to the larger spherulites observed in the untreated polymer. scirp.org This principle of controlled crystallization through thermal treatment is also applicable to PMPS, where post-polymerization heat curing can further enhance its thermal properties. elsevierpure.com

The table below summarizes the thermal properties of PMPS and a related, industry-standard polymer, poly(p-phenylene sulfide) (PPS).

| Polymer | Initial Melting Temperature (Tm) | Tm after Heat Curing |

| Poly(2,5-dimethyl-1,4-phenylene sulfide) (PMPS) | 268 °C elsevierpure.com | 286 °C elsevierpure.com |

| Poly(p-phenylene sulfide) (PPS) | 283 °C elsevierpure.com | Not specified |

Tailoring Polymer Properties through Monomer and Copolymerization Strategies

The properties of poly(phenylene sulfide)s can be systematically adjusted by altering the monomer structure or by combining different monomers in a copolymer. These strategies allow for the fine-tuning of characteristics such as solubility, crystallinity, and thermal stability.

Copolymerization with Other Diaryl Disulfide Monomers

Copolymerization is a potent strategy for modifying the properties of PMPS. By introducing a different diaryl disulfide monomer, such as diphenyl disulfide (DPS), into the polymerization with bis(2,5-dimethylphenyl) disulfide (2,5-DPS), it is possible to create copolymers with enhanced characteristics. elsevierpure.com Research has shown that the copolymerization of 2,5-DPS with DPS results in products with higher crystallinities and melting temperatures. elsevierpure.com This improvement is attributed to the increased molecular weight of the copolymers, which stems from their greater solubility in the monomer melt during polymerization compared to the PMPS homopolymer. elsevierpure.com

| Monomer System | Resulting Polymer | Key Property Change |

| bis(2,5-dimethylphenyl) disulfide (2,5-DPS) only | PMPS Homopolymer | Baseline crystallinity and Tm elsevierpure.com |

| 2,5-DPS and Diphenyl disulfide (DPS) | Copolymer | Higher crystallinity and Tm elsevierpure.com |

Impact of Monomer Substitution Patterns on Polymer Chain Conformation

The substitution pattern of methyl groups on the phenyl ring of the monomer has a profound effect on the resulting polymer's properties. The symmetrical structure of bis(2,5-dimethylphenyl) disulfide leads to the formation of a highly regular and crystalline poly(2,5-dimethyl-1,4-phenylene sulfide). elsevierpure.com This regularity allows for efficient packing of the polymer chains in the solid state.

In contrast, other methyl-substituted diaryl disulfides result in polymers with different characteristics. For example, poly(2-methylphenylene sulfide) and the soluble poly(2,6-dimethylphenylene sulfide) are derived from their respective monomers. elsevierpure.comcolab.ws The polymerization of bis(3,5-dimethylphenyl) disulfide, for instance, yields a soluble, lower molecular weight polymer, highlighting how the monomer's isomeric structure can dramatically alter the final polymer's solubility and processability. elsevierpure.com The asymmetry or steric hindrance introduced by different substitution patterns can disrupt chain packing, leading to lower crystallinity and melting points, or in some cases, enhanced solubility.

| Monomer | Resulting Polymer | Key Feature |

| bis(2,5-dimethylphenyl) disulfide | Poly(2,5-dimethyl-1,4-phenylene sulfide) | High yield and high melting point due to symmetry elsevierpure.com |

| bis(3,5-dimethylphenyl) disulfide | Poly(2,6-dimethylphenylene sulfide) | Soluble, lower molecular weight elsevierpure.com |

| bis(2-methylphenyl) disulfide | Poly(2-methyl-1,4-phenylene sulfide) | Linear structure elsevierpure.com |

Post-Polymerization Modification and Cross-linking via Disulfide Bonds

Post-polymerization modification offers a versatile route to alter the properties of a pre-formed polymer. For PMPS, the disulfide bonds present a key site for such modifications. A significant strategy is heat curing, which triggers a dynamic exchange reaction involving the reactive disulfide bonds. elsevierpure.com This process leads to cross-linking between the polymer chains, effectively increasing the molecular weight and creating a network structure. elsevierpure.comscirp.org

This cross-linking has a direct impact on the thermal and crystalline properties of the polymer. For PMPS, heat curing can elevate the melting temperature from 268 °C to 286 °C, a value that surpasses even that of conventional PPS. elsevierpure.com The effect of cross-linking on crystallization can be complex; a moderate degree of cross-linking can act as a nucleating agent, accelerating crystallization, while excessive cross-linking can impede the mobility of polymer chains and hinder the crystallization process. scirp.org This allows for a tunable approach to optimizing the material's final properties for specific applications. google.com

| Modification Method | Effect on PMPS | Resulting Property Change |

| Heat Curing | Triggers disulfide exchange and cross-linking elsevierpure.com | Increased melting temperature (from 268 °C to 286 °C) elsevierpure.com |

| Cross-linking (general principle) | Acts as a nucleation agent (at low levels) scirp.org | Can initially increase crystallization rate scirp.org |

| Cross-linking (general principle) | Hinders chain mobility (at high levels) scirp.org | Can decrease overall crystallization scirp.org |

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering precise insights into the molecular structure of "Disulfide, bis(2,5-dimethylphenyl)".

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignments

Proton (¹H) NMR spectroscopy provides characteristic chemical shifts for the different types of protons present in "Disulfide, bis(2,5-dimethylphenyl)". The aromatic protons on the phenyl rings typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm. orgchemboulder.comorgchemboulder.com The precise shifts of these aromatic protons are influenced by the positions of the two methyl groups on each ring. The aliphatic protons of the methyl (CH₃) groups appear in the upfield region, usually between 1.5 and 3.0 ppm. orgchemboulder.comorgchemboulder.comresearchgate.net Specifically, benzylic protons, those on a carbon atom directly attached to an aromatic ring, are expected in the 2.2–3.0 ppm range. orgchemboulder.comorgchemboulder.com The integration of the peak areas in the ¹H NMR spectrum corresponds to the relative number of protons, confirming the presence of three aromatic protons and six methyl protons for each 2,5-dimethylphenyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic (Ar-H) | 6.0 - 8.5 | The specific shifts are influenced by the substitution pattern on the phenyl ring. orgchemboulder.comorgchemboulder.com |

| Methyl (Ar-CH₃) | 2.2 - 3.0 | These are benzylic protons, hence their downfield shift compared to typical alkane methyl groups. orgchemboulder.comorgchemboulder.com |

Carbon-13 (¹³C) NMR for Backbone and Substituent Carbon Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The aromatic carbons of "Disulfide, bis(2,5-dimethylphenyl)" exhibit signals in the range of 125 to 170 ppm. oregonstate.edu The carbon atoms directly bonded to the sulfur of the disulfide bridge, as well as the carbons bearing the methyl substituents, will have distinct chemical shifts within this range due to the electronic effects of these groups. The carbons of the methyl substituents themselves will resonate at much higher field, typically in the range of 10-50 ppm. oregonstate.edu The ¹³C NMR spectrum is particularly useful for confirming the number of non-equivalent carbon atoms in the molecule, which is consistent with the proposed structure. Statistical analysis of ¹³C chemical shifts, particularly of the Cβ carbon, has been shown to be highly sensitive to the redox state of sulfur in disulfide bonds. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic (Ar-C) | 125 - 170 | Includes carbons bonded to sulfur and methyl groups. oregonstate.edu |

| Methyl (Ar-CH₃) | 10 - 50 | Typical range for aliphatic carbons. oregonstate.edu |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of "Disulfide, bis(2,5-dimethylphenyl)" displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of the aromatic rings is confirmed by C-H stretching vibrations typically observed in the 3000-3100 cm⁻¹ region and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. pressbooks.publibretexts.org The aliphatic C-H stretching of the methyl groups will appear in the 2850-2960 cm⁻¹ region. pressbooks.pub The disulfide (S-S) bond itself gives rise to a weak absorption in the far-infrared region, typically between 400 and 600 cm⁻¹, which can sometimes be difficult to observe. researchgate.net The specific pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can also provide information about the substitution pattern on the benzene (B151609) rings.

Interactive Data Table: Key FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 pressbooks.publibretexts.org |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 pressbooks.pub |

| Aromatic C=C | Stretching | 1450 - 1600 pressbooks.publibretexts.org |

| Disulfide S-S | Stretching | 400 - 600 researchgate.net |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Conformity

Raman spectroscopy provides complementary vibrational information to FT-IR. The S-S stretching vibration, which is often weak in the IR spectrum, can give a more intense signal in the Raman spectrum, typically in the same 400-600 cm⁻¹ region. researchgate.net This makes Raman spectroscopy particularly useful for confirming the presence of the disulfide linkage. The aromatic ring vibrations also produce characteristic Raman signals. For instance, the ring breathing mode, a symmetric vibration of the entire benzene ring, often gives a strong and sharp peak. nih.gov In substituted benzenes, the positions and intensities of the Raman bands are sensitive to the nature and position of the substituents, providing a unique vibrational fingerprint for "Disulfide, bis(2,5-dimethylphenyl)". researchgate.net Theoretical calculations combined with experimental Raman spectra can be used to assign the observed vibrational modes and gain a deeper understanding of the molecular structure and conformation. mdpi.comresearchgate.net

Interactive Data Table: Key Raman Shifts

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| Disulfide S-S Stretch | 400 - 600 researchgate.net | Often stronger in Raman than in IR. |

| Aromatic Ring Breathing | ~1000 | A characteristic sharp peak for benzene derivatives. nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | Corresponds to the FT-IR absorption. |

| Aliphatic C-H Stretch | 2850 - 3000 | Corresponds to the FT-IR absorption. |

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of Disulfide, bis(2,5-dimethylphenyl). Through ionization and subsequent analysis of mass-to-charge ratios, it provides unambiguous data on the compound's elemental composition and aids in purity assessment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for confirming the elemental composition of Disulfide, bis(2,5-dimethylphenyl) by measuring its mass with very high accuracy. The compound's molecular formula is C16H18S2. chemicalbook.comepa.gov The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms (¹²C, ¹H, ³²S), is critical for its identification.

For isomers such as bis(2,4-dimethylphenyl) disulfide, the experimentally determined exact mass is 274.08514 u, which corresponds to the molecular formula C16H18S2. chem960.com This precise measurement allows for the confident assignment of the molecular formula, as it can distinguish the compound from other species with the same nominal mass but different elemental compositions. The high resolution of the instrumentation, often an Orbitrap or Time-of-Flight (TOF) analyzer, is crucial for this level of precision. nih.gov

| Property | Value | Technique |

|---|---|---|

| Molecular Formula | C16H18S2 | - |

| Molecular Weight (Average) | 274.45 g/mol | - |

| Monoisotopic Mass (Calculated) | 274.08499 u | HRMS |

| Predicted [M+H]⁺ Adduct | 275.09228 m/z | HRMS |

| Predicted [M+Na]⁺ Adduct | 297.07422 m/z | HRMS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for assessing the purity of Disulfide, bis(2,5-dimethylphenyl) and identifying any volatile impurities. In this method, the sample is vaporized and passed through a capillary column where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification.

This technique is widely used for analyzing organosulfur compounds. nist.gov For an isomer, bis(3,5-dimethylphenyl) disulfide, related liquid chromatography methods coupled with mass spectrometry are employed for analysis and impurity isolation. sielc.com The retention time from the GC provides a measure of the compound's identity under specific chromatographic conditions, while the mass spectrum serves as a molecular fingerprint, allowing for the confirmation of the main peak as Disulfide, bis(2,5-dimethylphenyl) and the identification of any co-eluting impurities from its fragmentation pattern.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction techniques provide unparalleled information about the solid-state structure of materials. They are indispensable for determining the precise three-dimensional arrangement of atoms in a crystal and for identifying crystalline phases within bulk materials like polymers.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute molecular structure of a crystalline compound. researchgate.netelsevierpure.com This technique involves irradiating a single, high-quality crystal of Disulfide, bis(2,5-dimethylphenyl) with a focused X-ray beam. The resulting diffraction pattern is a unique three-dimensional map of electron density, from which the precise coordinates of each atom can be calculated.

The analysis yields critical structural parameters, including:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-S, S-S).

Bond Angles: The angles formed between three connected atoms (e.g., C-S-S).

Dihedral Angles: The torsional angle of the C-S-S-C bond, which is a key determinant of the disulfide's conformation and electronic properties. nih.gov

Crystal System and Space Group: Defines the symmetry and packing of the molecules within the crystal lattice.

| Crystallographic Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. |

| Space Group | Symmetry operations that describe the crystal's internal structure. |

| Atomic Coordinates (x, y, z) | Precise location of each atom in the unit cell. |

| Bond Distances and Angles | Geometric details of the molecular structure. |

Powder X-ray Diffraction for Crystalline Phase Identification in Polymers

The sample is exposed to X-rays, and the diffraction pattern of broad halos (from the amorphous polymer) and sharp Bragg peaks (from crystalline components) is recorded. units.it The positions (2θ angles) and intensities of the peaks from Disulfide, bis(2,5-dimethylphenyl) would serve as a fingerprint for its identification within the blend. Furthermore, changes in the polymer's diffraction pattern upon addition of the disulfide could indicate effects on its degree of crystallinity, which is crucial for determining the final material's physical properties. icdd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For disulfides, this technique is particularly informative about the nature of the sulfur-sulfur bond.

The disulfide bond itself acts as a distinct chromophore. nih.gov The wavelength of maximum absorbance (λmax) for disulfides is highly sensitive to the C-S-S-C dihedral angle. The absorption arises from an electronic transition involving the non-bonding lone pair electrons on the sulfur atoms. Theoretical and experimental studies show that the energy of this transition, and thus the λmax, varies significantly with the torsional angle. nih.govosti.gov For acyclic disulfides, typical absorbance maxima can range from 250 nm to over 300 nm. The specific substitution pattern of the dimethylphenyl groups will influence the electronic environment and, consequently, the precise λmax value for Disulfide, bis(2,5-dimethylphenyl).

| Compound Type | Typical λmax Range (nm) | Key Influencing Factor |

|---|---|---|

| Acyclic Disulfides | 250 - 330 | C-S-S-C Dihedral Angle |

| Strained Cyclic Disulfides | > 330 | Ring Strain / Smaller Dihedral Angle |

Spectroscopic Analysis of Disulfide, bis(2,5-dimethylphenyl) Remains Elusive

Despite extensive searches of available scientific literature and chemical databases, specific experimental data on the advanced spectroscopic properties of the chemical compound Disulfide, bis(2,5-dimethylphenyl) is not publicly available. As a result, a detailed analysis of its electronic absorption, fluorescence, and luminescence characteristics, as requested, cannot be provided at this time.

The study of aromatic disulfides is a niche area of chemical research, and while general principles governing their spectroscopic behavior are understood, data for individual compounds, particularly those with specific substitution patterns like the 2,5-dimethylphenyl variant, often require targeted synthesis and investigation.

General Spectroscopic Traits of Aromatic Disulfides

Aromatic disulfides characteristically exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions are attributed to electronic transitions within the molecule, primarily π → π* transitions associated with the phenyl rings and n → σ* transitions involving the non-bonding electrons of the sulfur atoms and the sigma anti-bonding orbital of the disulfide bond.

The position and intensity of these absorption bands are known to be sensitive to the nature and position of substituents on the aromatic rings. For instance, the electronic properties of the methyl groups and their placement at the 2 and 5 positions on the phenyl rings in "Disulfide, bis(2,5-dimethylphenyl)" would be expected to influence the energy of these transitions compared to unsubstituted diphenyl disulfide. However, without experimental spectra, any prediction of the exact absorption maxima (λmax) and molar absorptivity (ε) would be purely speculative.

Fluorescence and Luminescence Properties

The fluorescence and luminescence of aromatic disulfides are generally weak or non-existent. Following absorption of UV light, the excited state of many disulfides undergoes rapid non-radiative decay processes, including efficient cleavage of the relatively weak sulfur-sulfur bond. This photochemical reactivity often precludes significant fluorescent or phosphorescent emission.

For "Disulfide, bis(2,5-dimethylphenyl)," it is hypothesized that upon excitation, similar rapid deactivation pathways would dominate, leading to low or negligible fluorescence quantum yields. The electronic transitions that would be involved in any potential luminescence would be the reverse of the absorption processes, namely from the lowest excited singlet or triplet states back to the ground state. A detailed study would be required to identify and characterize these emissive states, if they exist.

Computational Chemistry and Theoretical Modeling of Disulfide, Bis 2,5 Dimethylphenyl

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the properties of molecules like Disulfide, bis(2,5-dimethylphenyl). By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost.

Geometry Optimization and Conformational Analysis of the Compound

Conformational analysis of diaryl disulfides reveals that the molecule is not planar. The rotation around the S-S bond leads to various conformers with different energies. The most stable conformation typically exhibits a C-S-S-C dihedral angle of approximately 85-90 degrees. This non-planar structure minimizes steric hindrance between the two 2,5-dimethylphenyl rings. A potential energy surface scan can be performed by systematically changing the C-S-S-C dihedral angle and calculating the energy at each point, which helps in identifying the global minimum energy conformation and the rotational energy barriers. uni-muenchen.deq-chem.comresearchgate.net

| Parameter | Optimized Value (B3LYP/6-31G(d)) |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.78 Å |

| C-S-S Bond Angle | ~104° |

| C-S-S-C Dihedral Angle | ~85° |

| Note: These are representative values for diaryl disulfides and may vary for the specific compound. |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Charge Distribution

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For Disulfide, bis(2,5-dimethylphenyl), the HOMO is typically a π-type orbital with significant contributions from the sulfur lone pairs and the aromatic rings. The LUMO is often a σ*-antibonding orbital localized along the S-S bond. This localization suggests that the S-S bond is the most likely site for nucleophilic attack, leading to its cleavage.

Mulliken charge distribution analysis provides insight into the partial charges on each atom in the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. In Disulfide, bis(2,5-dimethylphenyl), the sulfur atoms are expected to carry a slight negative charge, while the carbon atoms of the phenyl rings will have varying partial charges depending on their position and the electron-donating effect of the methyl groups.

The following table presents representative FMO energies for a diaryl disulfide, calculated using DFT at the B3LYP/6-31G* level. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Note: These are representative values and can be influenced by the specific substitution pattern and computational method. |

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. rsc.orgrsc.orgresearchgate.net These calculations, when compared with experimental data, can help in the definitive assignment of signals and confirm the molecular structure. The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in some cases. beilstein-journals.org

IR and Raman Spectroscopy: The vibrational frequencies of Disulfide, bis(2,5-dimethylphenyl) can be calculated using DFT. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule and can be correlated with peaks in the experimental Infrared (IR) and Raman spectra. The S-S stretching vibration in diaryl disulfides typically appears in the Raman spectrum as a moderately intense band around 500-550 cm⁻¹. The C-S stretching vibrations are usually found in the 600-700 cm⁻¹ region.

A table of predicted key vibrational frequencies for a representative diaryl disulfide is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| S-S Stretch | ~540 |

| C-S Stretch | ~690 |

| Aromatic C-H Stretch | ~3050-3100 |

| Note: These are representative values and the actual frequencies can be influenced by the specific molecular structure and intermolecular interactions. |

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For Disulfide, bis(2,5-dimethylphenyl), a key reaction is the cleavage of the disulfide bond.

The cleavage of the S-S bond often proceeds via a nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net A nucleophile attacks one of the sulfur atoms, leading to the formation of a transient, high-energy transition state. In this transition state, the nucleophile is partially bonded to the sulfur atom, and the S-S bond is partially broken. The geometry and energy of this transition state can be calculated using DFT, providing the activation energy for the reaction. For some disulfide cleavage reactions, particularly with certain nucleophiles, the reaction may proceed through a stable intermediate rather than a direct SN2 pathway. nih.gov Theoretical studies have shown that the presence of solvent molecules can significantly influence the reaction barrier. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to investigate the dynamic behavior of molecules over time. uantwerpen.benih.gov

Conformational Sampling and Dynamics in Solution and Bulk Phases

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the conformational landscape of Disulfide, bis(2,5-dimethylphenyl) in different environments, such as in a solvent or in the bulk liquid phase. researchgate.netresearchgate.net

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences the conformational preferences and dynamics. The simulations can reveal the time scales of conformational changes, such as the rotation around the C-S and S-S bonds, and the flexibility of the phenyl rings. This information is crucial for understanding how the molecule behaves in a realistic chemical environment.

Monte Carlo simulations offer an alternative approach to conformational sampling. rsc.org Instead of following a deterministic trajectory, MC methods generate new conformations by making random changes to the coordinates of the atoms and accepting or rejecting these changes based on their energy. This can be a more efficient way to explore the conformational space, especially for systems with high energy barriers between different conformations. Both MD and MC simulations provide valuable insights into the dynamic nature of Disulfide, bis(2,5-dimethylphenyl), complementing the static picture provided by quantum chemical calculations.

Adsorption Behavior and Surface Interactions

The study of how Disulfide, bis(2,5-dimethylphenyl) interacts with various surfaces is crucial for its application in materials science and catalysis. While direct studies on the adsorption behavior of Disulfide, bis(2,5-dimethylphenyl) are not extensively documented in the provided results, the principles of disulfide interactions with surfaces can be inferred from related compounds. For instance, studies on bis-(sodium-sulfopropyl)-disulfide (SPS) reveal its significant co-adsorption with other molecules like polyethylene (B3416737) glycol (PEG) on copper surfaces. researchgate.net This synergy suggests that the disulfide bond plays a key role in surface interactions, potentially through the formation of stable complexes with surface atoms. researchgate.net The interaction of disulfide compounds with surfaces is complex and can involve competitive adsorption, displacement of other adsorbed species, and conformational changes of the molecule upon adsorption. researchgate.net The hydrophobic interactions of the phenyl rings and the specific interactions of the disulfide bridge are expected to govern its adsorption profile. Further computational studies would be needed to model the specific adsorption energies and geometries of Disulfide, bis(2,5-dimethylphenyl) on various substrates.

Polymerization Process Simulation and Chain Growth Modeling

The simulation of polymerization processes is a fundamental aspect of polymer reaction engineering, allowing for the prediction of polymer structures and properties. mdpi.comcore.ac.uk While specific polymerization simulations involving Disulfide, bis(2,5-dimethylphenyl) as a monomer or initiator are not detailed in the provided search results, the general methodologies for such simulations are well-established. Mathematical models can be developed to describe the kinetics of polymerization, including initiation, propagation, termination, and chain transfer reactions. mdpi.com These models, often solved using specialized software, can predict molecular weight distributions and other key polymer characteristics. mdpi.comresearchgate.net

For a compound like Disulfide, bis(2,5-dimethylphenyl), its role could be as a chain transfer agent in radical polymerizations, where the disulfide bond can undergo reversible addition-fragmentation. Modeling such a process would require a kinetic scheme that accurately represents these reversible reactions. mdpi.com Tools like PySIMM and MPolSys Modeler offer frameworks for the computational construction of polymer chains and systems, which can then be used in molecular dynamics or Monte Carlo simulations to study the material's properties. livecomsjournal.orgrsdjournal.org These simulations can provide insights into the polymer's structure, dynamics, and interactions at an atomistic level. livecomsjournal.org

Advanced Topological and Interactional Analyses

Advanced computational techniques offer a deeper understanding of the non-covalent interactions that govern the supramolecular chemistry of Disulfide, bis(2,5-dimethylphenyl).

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orggithub.iobuketov.edu.kz By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. github.ionih.gov For an aromatic disulfide like Disulfide, bis(2,5-dimethylphenyl), Hirshfeld analysis would likely reveal a variety of interactions.

A hypothetical breakdown of intermolecular contacts for Disulfide, bis(2,5-dimethylphenyl) based on the analysis of similar compounds is presented in the table below.

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 45-55% |

| C···H/H···C | 20-30% |

| S···H/H···S | 5-15% |

| C···C | 1-5% |

| S···S | < 5% |

This table is a hypothetical representation and actual values would require specific crystallographic data and analysis.

Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms within a molecule and characterize the chemical bonds between them. uni-rostock.dewiley-vch.deias.ac.in The theory relies on the topological properties of the electron density, specifically the location and nature of its critical points. uni-rostock.dewiley-vch.de A bond critical point (BCP) found between two atoms is indicative of a chemical interaction. ias.ac.in The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ(r)), can be used to classify the nature of the interaction (e.g., covalent, ionic, hydrogen bond). researchgate.net

For Disulfide, bis(2,5-dimethylphenyl), an AIM analysis would characterize the S-S and S-C bonds, as well as any intramolecular non-covalent interactions. The analysis could quantify the degree of covalency in the disulfide bond and investigate the influence of the dimethylphenyl groups on its electronic structure. ias.ac.in

The Non-Covalent Interaction (NCI) index is a visualization tool that helps in identifying and characterizing weak interactions in real space. nih.govwikipedia.org It is based on the relationship between the electron density and its reduced density gradient (s). wikipedia.org NCI analysis generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of these isosurfaces typically indicates the strength and nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weaker van der Waals interactions, and red for repulsive steric clashes. researchgate.net

Advanced Research Applications in Materials Science and Functional Polymers

Design and Synthesis of High-Performance Poly(arylene sulfide) Materials

Disulfide, bis(2,5-dimethylphenyl), often abbreviated as 2,5-DPS, is a key precursor for the synthesis of Poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS). This polymer is a type of poly(arylene sulfide) (PAS), a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. The synthesis of PMPS from 2,5-DPS can be achieved through methods like oxygen-oxidative polymerization, which avoids the use of halogenated compounds. nih.govresearchgate.netresearchgate.net

The crystallinity and thermal behavior of polymers derived from Disulfide, bis(2,5-dimethylphenyl) are critical determinants of their performance. Research has shown that the symmetrical structure of the 2,5-dimethylphenylene sulfide (B99878) unit contributes to the high crystallinity and high melting point of the resulting polymer, PMPS. nih.govresearchgate.net

Initial synthesis of PMPS via oxygen oxidative polymerization using a VO(acac)₂-strong acid catalyst yields a crystalline polymer with a significant melting temperature (Tₘ) of 268 °C. nih.govresearchgate.netresearchgate.net A key strategy to further enhance thermal properties is subsequent heat curing. This process leverages the exchange reaction of the reactive disulfide bonds within the polymer structure, leading to an increased melting temperature, reaching as high as 286 °C. nih.govresearchgate.netresearchgate.net This Tₘ is notably higher than that of conventional poly(p-phenylene sulfide) (PPS), which is approximately 283 °C. nih.govresearchgate.netresearchgate.net

Copolymerization presents another avenue for tuning these properties. By copolymerizing bis(2,5-dimethylphenyl) disulfide with diphenyl disulfide (DPS), researchers have successfully produced polymers with even higher melting temperatures and crystallinities. For instance, a copolymer of this type has been reported to achieve a melting temperature of 309 °C and a crystallinity (X_c) of 58%. nih.govresearchgate.net This improvement is attributed to an increase in the polymer's molecular weight, which results from the higher solubility of the copolymer in the monomer melt compared to the PMPS homopolymer. nih.gov

Table 1: Thermal Properties of Polymers Derived from Bis(2,5-dimethylphenyl) disulfide

| Polymer System | Synthesis/Treatment | Melting Temperature (Tₘ) | Crystallinity (X_c) |

| Poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS) | Initial Polymerization | 268 °C | - |

| Poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS) | After Heat Curing | 286 °C | - |

| Copolymer (2,5-DPS and DPS) | Copolymerization | 309 °C | 58% |

The mechanical strength and processability of poly(arylene sulfide)s are directly linked to their molecular weight and structural integrity. The polymerization of Disulfide, bis(2,5-dimethylphenyl) can sometimes result in low-molecular-weight polymers due to the low reactivity of diaryl disulfides and the insolubility of the resulting PASs in the reaction solvent. nih.govresearchgate.netwaseda.jp

To overcome these limitations, heat curing is employed not only to enhance thermal stability but also to improve mechanical properties. The thermal cleavage of disulfide bonds can promote a curing reaction through the formation of thiophenoxy radicals, which can lead to chain coupling and an increase in molecular weight, thereby improving the polymer's thermal stability and likely its mechanical strength. sci-hub.seresearchgate.net Furthermore, copolymerization, as mentioned earlier, increases molecular weight, which generally correlates with enhanced mechanical performance. nih.gov The kinetic studies of the polymerization process are crucial, as the reoxidation of the catalyst is the rate-determining step in the polymerization of alkyl-substituted disulfides like bis(2,5-dimethylphenyl) disulfide, a factor influenced by their lower oxidation potentials. nih.govresearchgate.netresearchgate.netsci-hub.seresearchgate.netacs.orgwaseda.jp

Poly(arylene sulfide)s are attractive materials for optical applications due to their high sulfur content, which contributes to a high refractive index (RI). researchgate.netsci-hub.seresearchgate.net Research into high refractive index polymers (HRIPs) is driven by their potential use in optical waveguides, lenses, and coatings for devices like organic light-emitting diodes (OLEDs). nih.gov While typical poly(phenylene sulfide) derivatives have refractive indices around 1.7 to 1.8, there is a continuous effort to develop polymers with even higher RI values. researchgate.netsci-hub.seresearchgate.net

The use of monomers like Disulfide, bis(2,5-dimethylphenyl) is part of this effort. The resulting sulfur-rich polymers are inherently good candidates for HRIPs. sci-hub.se The development of these materials focuses on creating polymers that are not only highly refractive but also possess other essential qualities such as transparency and thermal stability, making them suitable for advanced optoelectronic applications. waseda.jp

Role in Polymer Cross-linking and Network Formation

The disulfide bond (S-S) is a dynamic covalent bond, meaning it can be cleaved and re-formed under certain stimuli, such as heat or light. This characteristic is central to the use of Disulfide, bis(2,5-dimethylphenyl) in creating advanced polymer networks with tunable properties and functionalities like self-healing.

Aryl disulfides are particularly favored for creating self-healing materials. nih.gov Their S-S bonds are reactive enough to undergo facile exchange reactions under mild conditions, which is crucial for a material's ability to repair itself at ambient temperatures. nih.govresearchgate.net When a polymer network cross-linked with disulfide bonds is damaged (e.g., cut or scratched), the disulfide bonds at the fractured surface can be prompted to cleave and subsequently re-form across the interface, mending the damage. nih.gov

This process, known as disulfide metathesis or exchange, can be triggered by heat or light and often proceeds through a radical-mediated mechanism. researchgate.netresearchgate.net For polymers with low glass transition temperatures (T_g), the necessary chain mobility for self-healing is inherent. nih.gov The heat curing of PMPS synthesized from bis(2,5-dimethylphenyl) disulfide is explicitly described as being "triggered by dynamic disulfide exchange," directly linking this specific compound to the principle of dynamic cross-linking. researchgate.net While extensive research details the use of various aryl disulfides in thermoplastic polyurethanes and other elastomers for self-healing applications, the foundational chemistry relies on the reversible nature of the disulfide bond that Disulfide, bis(2,5-dimethylphenyl) provides. nih.govresearchgate.net

The ability to break and make disulfide bonds on demand allows for the creation of tunable and reprocessable polymer architectures. This concept is the basis for vitrimers, a class of plastics that combines the reprocessability of thermoplastics with the robustness of thermosets. The dynamic nature of disulfide cross-links allows a permanently cross-linked network to be rearranged, enabling it to be reshaped, repaired, or recycled. researchgate.net

By incorporating aryl disulfide units, such as those derived from Disulfide, bis(2,5-dimethylphenyl), into a polymer network, the material's architecture can be altered. For example, the molecular weight of dynamic covalent polymers containing aromatic disulfides has been shown to decrease under photoirradiation, indicating a controlled depolymerization through disulfide bond scission. researchgate.netresearchgate.netresearchgate.netacs.org This reversible chemistry allows for the depolymerization of the material into lower molecular weight compounds, which can then be repolymerized, offering a pathway to recyclable and sustainable polymer systems. waseda.jp This control over polymer architecture through disulfide bond dynamics is a key area of advanced materials research.

Disulfide, bis(2,5-dimethylphenyl) as a Precursor for Novel Sulfur-Containing Architectures

Disulfide, bis(2,5-dimethylphenyl) serves as a valuable precursor for the development of advanced sulfur-containing molecular architectures. Its disulfide bond (S-S) provides a reactive site for cleavage and functionalization, enabling its incorporation into more complex structures. This characteristic is particularly exploited in materials science and the synthesis of functional polymers, where the introduction of sulfur-containing moieties can impart unique properties. Researchers have successfully utilized this compound to create novel organophosphorus compounds and have explored its derivatives in polymerization and catalysis.

Synthesis of Organophosphorus Disulfides with Modified Frameworks

A key application of Disulfide, bis(2,5-dimethylphenyl) as a precursor is in the synthesis of specialized organophosphorus disulfides. These compounds, which feature a P(O)-S-S linkage, are of significant interest due to their applications as antioxidants, pesticides, and as key components in drug delivery systems. rsc.org